Beta-Amyloid (8-28)
Description
Properties
Molecular Weight |
2391.6 |
|---|---|
sequence |
SGYEVHHQKLVFFAEDVGSNK |
Origin of Product |
United States |
Scientific Research Applications
Role in Alzheimer's Disease Pathology
Beta-Amyloid and Cognitive Decline
Beta-Amyloid (Aβ) accumulation is a hallmark of Alzheimer's disease, with various studies indicating that soluble forms of Aβ correlate with cognitive decline in affected individuals. Specifically, Aβ(8-28) has been shown to influence synaptic integrity and neuronal health, contributing to the pathophysiological mechanisms underlying AD .
Neurotoxicity of Aβ Oligomers
Research indicates that oligomeric forms of Aβ, including fragments like Aβ(8-28), are more toxic to neurons than fibrillar aggregates. These soluble oligomers disrupt synaptic function and promote neuroinflammation, leading to cognitive deficits .
Therapeutic Targeting
Aβ-Based Therapies
Beta-Amyloid (8-28) has become a target for therapeutic interventions aimed at reducing Aβ levels or blocking its neurotoxic effects. Recent advancements include monoclonal antibodies such as aducanumab and lecanemab, which target aggregated forms of Aβ to slow disease progression .
BACE1 Inhibitors
Inhibitors targeting the β-site APP cleaving enzyme 1 (BACE1) have been developed to decrease the production of Aβ peptides, including Aβ(8-28). These inhibitors aim to halt the amyloid cascade associated with AD pathology .
Diagnostic Applications
Biomarkers in AD Diagnosis
Beta-Amyloid levels in cerebrospinal fluid (CSF) are used as biomarkers for diagnosing Alzheimer's disease. The measurement of Aβ species, including Aβ(8-28), can help differentiate between AD and other forms of dementia .
Imaging Techniques
Positron Emission Tomography (PET) imaging utilizing ligands that bind to Aβ aggregates provides insights into amyloid deposition in vivo. Studies have shown that elevated levels of amyloid correlate with brain atrophy and cognitive decline .
Table: Summary of Key Studies on Beta-Amyloid (8-28)
Comparison with Similar Compounds
Structural and Biophysical Properties
Beta-amyloid fragments vary in sequence length, hydrophobicity, and aggregation propensity. Key differences include:
Functional and Pathological Roles
- Toxicity Mechanisms : Full-length Aβ(1-40/42) triggers synaptic dysfunction via oxidative stress and apoptotic pathways, whereas Aβ(8-28)’s truncated structure may limit its ability to activate these pathways fully .
- Natural Compounds: Curcumin and rosmarinic acid destabilize Aβ(1-40/42) fibrils but may have reduced effects on Aβ(8-28) due to structural differences .
Analytical Detection and Quantification
Quantitative methods like stable isotope dilution mass spectrometry and immunoaffinity purification are optimized for Aβ(1-40/42) but may require adjustments for Aβ(8-28) due to sequence variability .
Q & A
Q. What structural and functional characteristics of Beta-Amyloid (8-28) are critical for designing aggregation studies?
Beta-Amyloid (8-28) is a proteolytic fragment of full-length beta-amyloid (Aβ), containing residues 8–27. Its aggregation propensity is influenced by hydrophobic regions (e.g., residues 17–21) and charge distribution. To study aggregation:
- Methodology : Use Thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics, complemented by transmission electron microscopy (TEM) for morphological validation .
- Variables : Control pH (5.0–7.4), ionic strength (e.g., 100–150 mM NaCl), and peptide concentration (10–100 μM) to mimic physiological conditions .
Q. How can researchers optimize in vitro assays to evaluate Beta-Amyloid (8-28) toxicity in neuronal models?
- Experimental Design :
- Controls : Include scrambled peptide sequences and amyloid-inhibitor controls (e.g., curcumin) .
Q. What are the limitations of immunoassays (e.g., ELISA) in quantifying Beta-Amyloid (8-28) in biological samples?
- Cross-Reactivity : Commercial Aβ antibodies may cross-react with full-length Aβ or other fragments. Validate specificity using Western blotting with synthetic Beta-Amyloid (8-28) standards .
- Matrix Effects : Account for interference from cerebrospinal fluid (CSF) components by spiking recovery experiments .
Advanced Research Questions
Q. How do in vivo and in vitro models differ in replicating Beta-Amyloid (8-28) aggregation dynamics, and how can these discrepancies be resolved?
- Model Systems :
- Resolution Strategies : Apply pharmacokinetic modeling (e.g., SILK techniques) to reconcile aggregation rates across models .
Q. What statistical approaches are recommended for interpreting contradictory data on Beta-Amyloid (8-28) neurotoxicity mechanisms?
- Data Analysis :
- Use multivariate regression to account for confounding variables (e.g., cell type, peptide batch variability).
- Apply meta-analysis frameworks to aggregate findings from independent studies, weighting results by sample size and methodological rigor .
- Validation : Replicate key experiments across multiple labs to distinguish technical artifacts from biological variability .
Q. How can computational modeling enhance the design of Beta-Amyloid (8-28) aggregation inhibitors?
- Methods :
- Molecular Dynamics (MD) Simulations : Predict binding affinities of inhibitors (e.g., small molecules, peptides) to hydrophobic regions .
- Machine Learning : Train models on structural databases (e.g., PDB) to identify novel aggregation-prone motifs .
- Experimental Integration : Validate top candidates using circular dichroism (CD) spectroscopy and atomic force microscopy (AFM) .
Q. What are the ethical and technical challenges in translating Beta-Amyloid (8-28) findings to clinical trials?
- Ethical Considerations :
- Ensure animal models (e.g., primates) are justified by preclinical data robustness .
- Address informed consent complexities in trials targeting asymptomatic Alzheimer’s patients .
- Technical Hurdles : Standardize peptide preparation protocols to minimize batch-to-batch variability in toxicity assays .
Methodological Guidelines for Data Presentation
Q. How should researchers present large-scale Beta-Amyloid (8-28) datasets to ensure reproducibility?
- Data Structure :
- Primary Data : Include raw kinetic curves (ThT fluorescence) and microscopy images in supplementary files .
- Processed Data : Report mean ± SEM for aggregation half-times, with ANOVA results for multi-group comparisons .
- Formatting : Follow journal-specific guidelines (e.g., Beilstein Journal) for table alignment, footnotes, and dataset descriptors .
What criteria define a robust research question for Beta-Amyloid (8-28) studies?
- Scope : Questions must be narrow (e.g., "How does pH modulate Beta-Amyloid (8-28) oligomer stability?") but answerable within resource constraints .
- Novelty : Prioritize unresolved controversies (e.g., conflicting reports on metal ion effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
